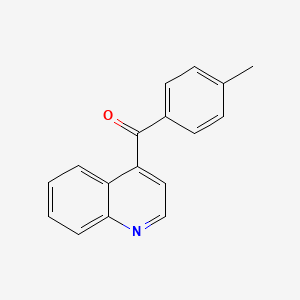
4-(4-Methylbenzoyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylbenzoyl)quinoline is a useful research compound. Its molecular formula is C17H13NO and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Properties
Research has demonstrated that quinoline derivatives, including 4-(4-Methylbenzoyl)quinoline, possess significant antibacterial activities. A study synthesized various 2-(4-substituted phenyl)-methyl quinoline derivatives and tested their efficacy against several bacterial strains. The results indicated that some derivatives exhibited notable antibacterial effects, with minimum inhibitory concentrations (MICs) ranging from 25 to 50 μg/ml against pathogens such as E. coli and S. aureus .
Antimalarial and Antiviral Activity
Quinoline compounds have been extensively studied for their antimalarial properties. A review highlighted the importance of developing new quinoline derivatives to combat malaria due to increasing resistance to existing treatments . The structural modifications in quinolines can enhance their potency against malaria parasites, making them valuable candidates for further research.
Anticancer Potential
Quinoline derivatives are also being investigated for their anticancer properties. For instance, some studies have reported that quinoline-based compounds exhibit antiproliferative effects on various cancer cell lines . The mechanisms often involve the inhibition of critical cellular processes such as DNA replication and apoptosis pathways.
Antibacterial Screening
A comprehensive screening of synthesized quinoline derivatives was conducted to evaluate their antibacterial efficacy. The study utilized nutrient agar media to assess the zone of inhibition against various bacterial strains, revealing significant activity in several compounds .
| Compound | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|
| Q1 | 25 | E. coli |
| Q2 | 25 | S. aureus |
| Q3 | 28 | P. aeruginosa |
Antimalarial Activity
Another case study focused on the antimalarial potential of quinoline derivatives, emphasizing the urgent need for new treatments against resistant strains of malaria . The synthesized compounds were screened for their larvicidal properties against mosquito vectors, demonstrating promising results.
Propriétés
Numéro CAS |
1706456-62-3 |
|---|---|
Formule moléculaire |
C17H13NO |
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
(4-methylphenyl)-quinolin-4-ylmethanone |
InChI |
InChI=1S/C17H13NO/c1-12-6-8-13(9-7-12)17(19)15-10-11-18-16-5-3-2-4-14(15)16/h2-11H,1H3 |
Clé InChI |
ATIHDJIZUUNBCJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















